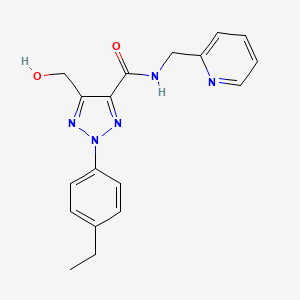![molecular formula C19H18ClN3O5 B11392193 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,5-trimethoxybenzamide](/img/structure/B11392193.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,5-trimethoxybenzamide is a chemical compound with the following properties:
Molecular Formula: CHClNO
Molecular Weight: 0 g/mol (exact mass)
CAS Number: 73571-91-2
Métodos De Preparación
Synthetic Routes:: The synthetic route to prepare this compound involves the following steps:
Oxadiazole Formation: Start with 4-chlorobenzoyl chloride and react it with hydroxylamine hydrochloride to form the corresponding oxadiazole ring.
Methylation: Introduce the methyl group at the 2-position of the oxadiazole ring using appropriate reagents.
Trimethoxylation: Finally, react the methylated oxadiazole with trimethoxybenzoyl chloride to attach the three methoxy groups.
Oxadiazole Formation: Typically carried out in anhydrous solvent (e.g., dichloromethane) with base (such as triethylamine) at room temperature.
Methylation: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
Trimethoxylation: The reaction is performed in a solvent like acetonitrile or dimethylformamide (DMF) with a base (e.g., sodium hydride).
Industrial Production:: The industrial-scale production of this compound involves optimization of the synthetic steps, purification, and scalability.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound may undergo oxidation reactions due to the presence of the phenyl ring.
Substitution: Substitution reactions can occur at the chlorophenyl group.
Reduction: Reduction of the nitro group is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Substitution: Alkylating agents (e.g., alkyl halides) for substitution reactions.
Reduction: Reducing agents such as hydrogen gas (H) with a catalyst (e.g., palladium on carbon).
- Oxidation: Formation of an oxadiazole oxide.
- Substitution: Various derivatives with modified substituents.
- Reduction: Amines or hydroxylamines.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to study biological pathways.
Material Science: Explored for its material properties.
Mecanismo De Acción
The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar compounds include:
N- (2-Methyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide: (CAS: 349116-73-0) .
N- (4-Chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide: (CAS: 304893-50-3) .
These compounds share structural features but differ in substituents and functional groups.
Propiedades
Fórmula molecular |
C19H18ClN3O5 |
|---|---|
Peso molecular |
403.8 g/mol |
Nombre IUPAC |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H18ClN3O5/c1-25-14-9-16(27-3)15(26-2)8-13(14)19(24)21-10-17-22-18(23-28-17)11-4-6-12(20)7-5-11/h4-9H,10H2,1-3H3,(H,21,24) |
Clave InChI |
DNJLLFUNRRKPGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide](/img/structure/B11392110.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392113.png)
![N-[2-(4-Chlorophenyl)ethyl]-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11392114.png)

![ethyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11392128.png)
![Ethyl 4-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11392138.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B11392145.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392153.png)

![10-(3-chlorobenzyl)-7-methyl-10,11-dihydrobenzo[3,4]chromeno[6,7-e][1,3]oxazin-5(9H)-one](/img/structure/B11392166.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11392168.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392174.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11392182.png)
![1-(2-ethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11392186.png)
